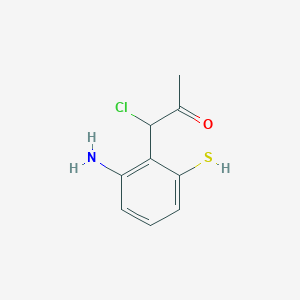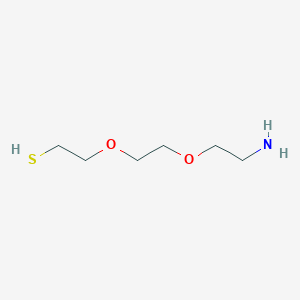
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester is a chemical compound with a complex structure that includes a naphthalene ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the naphthalene ring system: This can be achieved through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Reduction and functionalization: The resulting ketone can be reduced to form the corresponding alcohol, which is then converted into a carbamate ester through reaction with benzyl chloroformate.
Cyclization: The final step involves cyclization to form the tetrahydronaphthalene ring system, which is achieved under specific reaction conditions such as heating in the presence of a strong acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene derivatives: Compounds with similar naphthalene ring systems, such as 1,8-naphthalimide derivatives, are used in various applications, including organic light-emitting diodes (OLEDs) and as fluorescent probes.
Carbamate esters: Other carbamate esters, such as urethane derivatives, have applications in pharmaceuticals and agrochemicals.
Uniqueness
(6-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)carbamic acid benzyl ester is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
939759-29-2 |
|---|---|
Formule moléculaire |
C18H17NO3 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
benzyl N-(6-oxo-7,8-dihydro-5H-naphthalen-2-yl)carbamate |
InChI |
InChI=1S/C18H17NO3/c20-17-9-7-14-10-16(8-6-15(14)11-17)19-18(21)22-12-13-4-2-1-3-5-13/h1-6,8,10H,7,9,11-12H2,(H,19,21) |
Clé InChI |
QWGHJRIGRMHYSB-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CC1=O)C=CC(=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


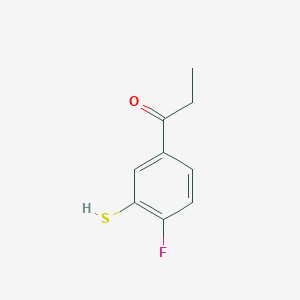

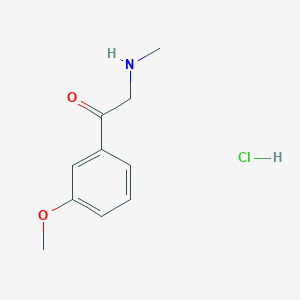
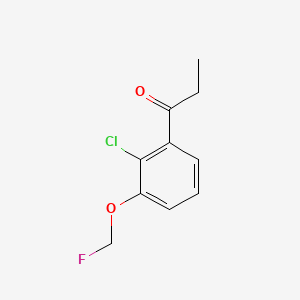
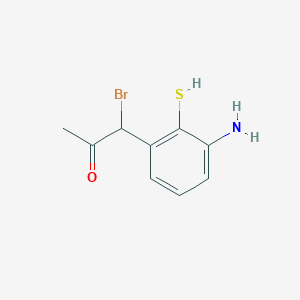
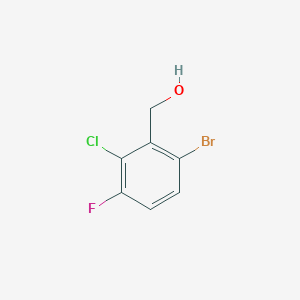
![(3R)-4-[2-(3H-indol-4-yl)-6-(1-methylsulfonylcyclopropyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B14048506.png)

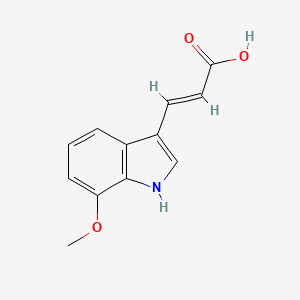

![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)

